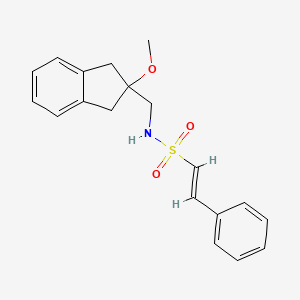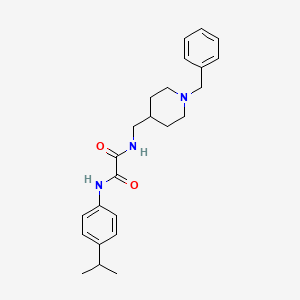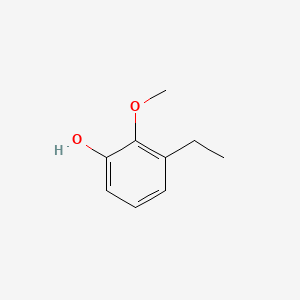![molecular formula C14H13N3O3 B2613020 3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid CAS No. 848728-92-7](/img/structure/B2613020.png)
3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[4,5]furo[3,2-d]pyrimidine is a core structure used in the synthesis of an electron-transport-type host . This host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
Synthesis Analysis
The electron-transport-type host was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . In the device application, the host was used as an electron-transport-type host mixed with a hole-transport-type 3,3†-di(9H-carbazol-9-yl)-1,1†-biphenyl (mCBP) host .Molecular Structure Analysis
The molecular structure of benzo[4,5]furo[3,2-d]pyrimidine-based compounds is designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .Chemical Reactions Analysis
In the device application, the benzo[4,5]furo[3,2-d]pyrimidine-based host was used as an electron-transport-type host mixed with a hole-transport-type 3,3†-di(9H-carbazol-9-yl)-1,1†-biphenyl (mCBP) host .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Compounds structurally related to 3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid have been utilized as versatile building blocks in the synthesis of a variety of heterocyclic derivatives. For example, the use of thiazolo[3,2-a]benzimidazole moiety in the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives showcases the compound's utility in generating new molecular structures with potential biological activities (Farag et al., 2011).
Antimicrobial Properties
Related compounds have demonstrated promising antimicrobial properties, indicating potential research applications in the development of new antimicrobial agents. For instance, the synthesis of 4H-2-acetylamido furo[3,2-c]benzopyran-4-one derivatives has shown good antimicrobial activity, suggesting the importance of furo[3,2-d]pyrimidin structures in the design of antimicrobial compounds (Mulwad & Hegde, 2009).
Fluorescence and Solid-State Properties
The synthesis of new fluorescent compounds, such as benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, from structurally related ketene dithioacetals highlights the potential of these compounds in fluorescence studies and materials science. These derivatives, particularly those with amino groups at specific positions on the pyrimidine ring, have shown strong solid-state fluorescence, indicating their utility in the development of fluorescent probes and materials (Yokota et al., 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound acts as an inhibitor of these kinases, thereby modulating their activity and influencing downstream signaling pathways. Additionally, it has been shown to interact with phosphodiesterases, which are involved in the regulation of intracellular cyclic nucleotide levels .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, it affects the expression of genes involved in cell survival, apoptosis, and metabolism, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its accumulation in target tissues. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, including the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications influence its localization, ensuring that it reaches the appropriate subcellular sites to modulate cellular processes effectively .
Propriétés
IUPAC Name |
3-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-16-12-9-4-2-3-5-10(9)20-13(12)14(17-8)15-7-6-11(18)19/h2-5H,6-7H2,1H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDJSZMSUGLTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCC(=O)O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2612937.png)
![N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2612938.png)

![9-(2-chloro-6-fluorobenzyl)-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2612940.png)





![methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2612953.png)


![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2612958.png)

